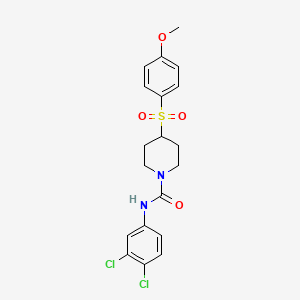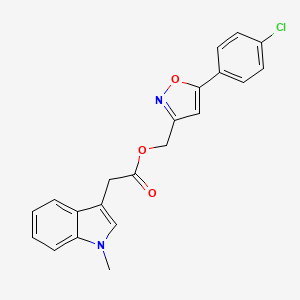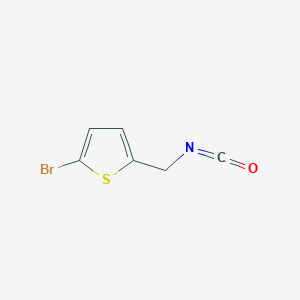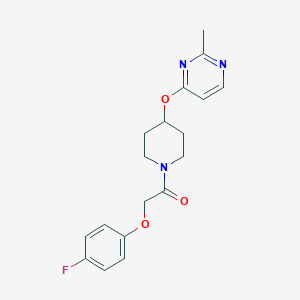![molecular formula C22H18F3N3O2S2 B2986150 2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 877654-09-6](/img/structure/B2986150.png)
2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-2-yl group, a trifluoromethylphenyl group, and an m-tolyl group. These groups are common in many pharmaceutical and agrochemical compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Anti-Inflammatory Activities
The compound has been explored for its potential anti-inflammatory effects, as demonstrated by the synthesis and testing of related thiazolo[3,2-a]pyrimidine derivatives. These compounds, including analogs with similar structural features, have shown moderate anti-inflammatory activities in animal models, suggesting a potential pathway for further research into the anti-inflammatory applications of this specific compound (Tozkoparan et al., 1999).
Cardiovascular Effects
Research into dihydropyridazinone derivatives, which share a structural resemblance to the compound , has uncovered potent inotropic effects in animal models. These studies highlight the compound's potential utility in exploring cardiovascular applications, particularly in the development of new cardiotonics (Robertson et al., 1986).
Neurodegenerative Disease Imaging
Compounds structurally related to 2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide have been synthesized and evaluated for their potential in imaging peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative diseases. These studies suggest a potential application in the development of diagnostic tools for such conditions (Fookes et al., 2008).
Anticonvulsant Properties
The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which bear structural similarities to the compound , has been explored for anticonvulsant activities. This research suggests the compound's potential in developing new treatments for epilepsy and related seizure disorders (Kamiński et al., 2015).
Antithrombotic and Antiulcer Activities
Other related compounds have been investigated for their antithrombotic and antiulcer activities, providing insight into the potential therapeutic applications of this compound in these areas. Such studies contribute to understanding the compound's pharmacological properties and potential therapeutic applications (Yamada et al., 1983).
Mechanism of Action
properties
IUPAC Name |
N-(3-methylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2S2/c1-13-4-2-6-15(10-13)26-18(29)12-32-21-27-17-8-9-31-19(17)20(30)28(21)16-7-3-5-14(11-16)22(23,24)25/h2-7,10-11H,8-9,12H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOYCFHFSYCNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2986070.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2986072.png)




![N-[3-(cyclohexylmethoxy)pyridin-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2986086.png)
![N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2986087.png)
![N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2986088.png)

![7-Fluoro-2-methyl-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2986090.png)